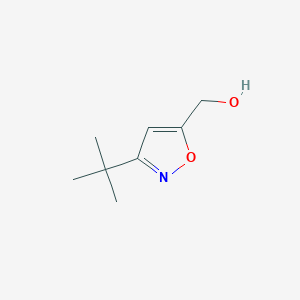

(3-(tert-Butyl)isoxazol-5-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

(3-tert-butyl-1,2-oxazol-5-yl)methanol |

InChI |

InChI=1S/C8H13NO2/c1-8(2,3)7-4-6(5-10)11-9-7/h4,10H,5H2,1-3H3 |

InChI Key |

QYRFVPCSDYSOLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)CO |

Origin of Product |

United States |

Synthetic Methodologies for 3 Tert Butyl Isoxazol 5 Yl Methanol

Strategies Employing 1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or alkene, is a cornerstone for the synthesis of isoxazoles and isoxazolines. wikipedia.orgresearchgate.net This powerful and versatile method allows for the direct formation of the five-membered heterocyclic ring with a high degree of control over substitution patterns. nih.gov

In Situ Generation of Nitrile Oxides from Aldoximes

A common and efficient strategy for generating nitrile oxides involves the in situ oxidation of aldoximes. mdpi.comrsc.org This approach avoids the isolation of the potentially unstable nitrile oxide intermediate. For the synthesis of (3-(tert-Butyl)isoxazol-5-yl)methanol, pivalaldoxime (B7871274) (the aldoxime derived from pivalaldehyde) serves as the precursor to the tert-butyl nitrile oxide. Oxidizing agents such as sodium hypochlorite (B82951) or N-chlorosuccinimide (NCS) are frequently employed to facilitate this transformation. core.ac.ukbiolmolchem.com The nitrile oxide is then immediately trapped by a suitable dipolarophile present in the reaction mixture. researchgate.net This one-pot procedure is highly convergent and often leads to good yields of the desired isoxazole (B147169). biolmolchem.com

For instance, the reaction of 4-methylbenzaldehyde (B123495) with hydroxylamine (B1172632) hydrochloride can produce 4-methylbenzaldoxime. biolmolchem.com Subsequent treatment with sodium hypochlorite generates the corresponding nitrile oxide in situ, which can then react with a dipolarophile. biolmolchem.com A similar principle applies to the generation of tert-butyl nitrile oxide from pivalaldoxime.

Utilization of Propargylic Alcohols as Dipolarophiles

To construct the this compound framework, a dipolarophile containing a hydroxymethyl group is required. Propargyl alcohol is an ideal candidate for this role. Its terminal alkyne functionality readily participates in the 1,3-dipolar cycloaddition with the in situ-generated tert-butyl nitrile oxide. taylorfrancis.com This reaction directly installs the hydroxymethyl group at the 5-position of the resulting isoxazole ring. biolmolchem.com The use of propargylic alcohols as dipolarophiles is a well-established method for accessing 5-hydroxymethyl-substituted isoxazoles. mdpi.com

The general reaction scheme involves the slow addition of the oxidizing agent to a mixture of the aldoxime (pivalaldoxime) and propargyl alcohol. This controlled addition ensures a low concentration of the nitrile oxide, minimizing potential side reactions.

Regioselectivity and Stereochemical Control in Cycloaddition Pathways

The 1,3-dipolar cycloaddition of nitrile oxides with unsymmetrical alkynes, such as propargyl alcohol, can theoretically lead to two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. However, these reactions are often highly regioselective. nih.gov The regiochemical outcome is influenced by a combination of steric and electronic factors, as described by frontier molecular orbital (FMO) theory. mdpi.comias.ac.in In the reaction between tert-butyl nitrile oxide and propargyl alcohol, the formation of the 3,5-disubstituted isomer, this compound, is predominantly observed. researchgate.net This regioselectivity is generally high, with the steric bulk of the tert-butyl group on the nitrile oxide directing the cycloaddition. researchgate.net

While stereochemistry is not a factor in the cycloaddition with a terminal alkyne, it becomes relevant when substituted propargylic alcohols or alkenes are used as dipolarophiles. In such cases, the reaction often proceeds with a high degree of stereospecificity. wikipedia.org

Alternative Ring-Forming and Derivatization Approaches

While 1,3-dipolar cycloaddition is a dominant strategy, other methods exist for the construction of the isoxazole ring and subsequent derivatization to afford the target molecule.

Hydroxylamine Condensation Reactions for Isoxazole Formation

The condensation of hydroxylamine with a 1,3-dicarbonyl compound or its synthetic equivalent is a classical and widely used method for isoxazole synthesis, often referred to as the Claisen isoxazole synthesis. rsc.orgyoutube.com To synthesize this compound via this route, a suitable 1,3-dicarbonyl precursor bearing a tert-butyl group and a protected hydroxymethyl group would be required. The reaction with hydroxylamine, typically in the presence of a base, leads to the formation of the isoxazole ring. rsc.orgresearchgate.net

The regioselectivity of this condensation can be controlled by varying the reaction conditions, such as the solvent and the presence of additives. rsc.org For example, the reaction of β-enamino diketones with hydroxylamine hydrochloride can yield different regioisomeric isoxazoles depending on the conditions employed. researchgate.net While this method is robust, it may require more synthetic steps to prepare the necessary dicarbonyl precursor compared to the more convergent cycloaddition approach.

Electrochemical Synthesis Methods for Isoxazoles

Electrochemical methods represent a more modern and sustainable approach to the synthesis of isoxazoles. vapourtec.comresearchgate.net These methods can offer advantages such as mild reaction conditions and the avoidance of stoichiometric chemical oxidants. rsc.org The electrochemical synthesis of isoxazoles can be achieved through various pathways. For instance, an electrochemical annulation via a four-component domino reaction has been developed to assemble 3,5-disubstituted isoxazoles. rsc.org Another approach involves the electrochemical oxidation of a copper electrode to catalyze the formation of isoxazoles. nih.gov

Reduction of Ester Precursors to Yield (isoxazolyl)methanols

A primary and well-established method for the synthesis of (isoxazolyl)methanols involves the reduction of their corresponding ester precursors. This transformation is typically achieved using powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being a prominent example. numberanalytics.comquora.commasterorganicchemistry.comlibretexts.org The general mechanism involves the nucleophilic attack of a hydride ion from LiAlH₄ onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the alkoxy group and a subsequent second hydride attack on the intermediate aldehyde, which is then quenched to afford the primary alcohol.

In the context of preparing this compound, a suitable precursor would be an alkyl 3-(tert-butyl)isoxazole-5-carboxylate, such as the ethyl or methyl ester. While a specific protocol for this exact substrate is not detailed in the provided research, analogous reductions of other isoxazole esters have been documented, providing a strong procedural basis. For instance, the reduction of a structurally complex isoxazole methyl ester has been successfully carried out using LiAlH₄. nih.gov In this procedure, a solution of the isoxazole ester in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) is cooled, typically to 0 °C, before the dropwise addition of a standardized LiAlH₄ solution. The reaction is then allowed to warm to room temperature and stirred until completion.

The reaction conditions for such reductions are critical to achieving high yields and avoiding potential side reactions. The use of anhydrous solvents is imperative due to the high reactivity of LiAlH₄ with protic substances. The stoichiometry of the reducing agent is also a key parameter, with a molar excess of LiAlH₄ typically employed to ensure complete conversion of the ester. Upon completion of the reaction, a careful workup procedure is necessary to quench the excess hydride reagent and hydrolyze the resulting aluminum alkoxide complex to liberate the desired alcohol. This usually involves the sequential addition of water and a sodium hydroxide (B78521) solution, followed by filtration and extraction of the product. The yield for such reductions can be quite high, with reported yields for analogous isoxazole ester reductions being around 80%. nih.gov

Table 1: General Conditions for the Reduction of Isoxazole Esters

| Parameter | Condition | Rationale |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | A powerful nucleophilic reducing agent capable of reducing esters to primary alcohols. quora.com |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvent that is inert to the reducing agent and effectively solubilizes the reactants. |

| Temperature | 0 °C to room temperature | Initial cooling helps to control the exothermic reaction, followed by warming to ensure completion. |

| Workup | Sequential addition of H₂O and aqueous NaOH | Safely quenches excess LiAlH₄ and hydrolyzes the aluminum alkoxide to yield the alcohol. |

Advancements in Sustainable Synthesis of Isoxazole Derivatives

Recent progress in chemical synthesis has emphasized the development of more environmentally friendly and sustainable methods. For the synthesis of isoxazole derivatives, two significant areas of advancement are the use of deep eutectic solvents and the development of metal-free catalytic systems. These approaches offer advantages in terms of reduced toxicity, cost-effectiveness, and simplified reaction procedures.

Application of Deep Eutectic Solvents in Isoxazole Synthesis

Deep eutectic solvents (DESs) have emerged as green and sustainable alternatives to conventional volatile organic solvents. nih.govdntb.gov.ua DESs are mixtures of two or more components, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (such as urea (B33335) or glycerol), which form a eutectic mixture with a melting point significantly lower than that of its individual components. nih.gov Their attractive properties include low vapor pressure, high thermal stability, biodegradability, and the ability to be recycled. nih.gov

In the synthesis of isoxazole derivatives, DESs can act as both the solvent and a catalyst, thereby simplifying the reaction setup and workup. researchgate.net For example, the synthesis of 3,5-disubstituted isoxazoles has been successfully achieved in a one-pot, three-component reaction using a choline chloride:urea DES. researchgate.net This approach avoids the need for hazardous organic solvents and can lead to high yields of the desired products. While a specific application of DES for the synthesis of a direct precursor to this compound is not explicitly documented, the existing methodologies for other isoxazole derivatives suggest a strong potential for adaptation. For instance, a DES-mediated synthesis could be envisioned for the reaction of an appropriate tert-butyl-containing precursor with a suitable C2 synthon to form the isoxazole ring.

Table 2: Common Components of Deep Eutectic Solvents for Organic Synthesis

| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Molar Ratio |

| Choline Chloride | Urea | 1:2 |

| Choline Chloride | Glycerol | 1:2 |

| Choline Chloride | Ethylene Glycol | 1:2 |

| Tetrabutylammonium Bromide | Ethylene Glycol | 1:5 |

Development of Metal-Free Synthetic Routes for Isoxazoles

The development of metal-free synthetic routes for isoxazoles is another significant step towards more sustainable chemical processes. Traditional methods for isoxazole synthesis often rely on metal catalysts, which can be costly, toxic, and difficult to remove from the final product. Metal-free alternatives address these drawbacks, offering cleaner and more economical pathways.

One prominent metal-free approach to isoxazole synthesis is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. The in-situ generation of the nitrile oxide from an oxime using a mild, metal-free oxidizing agent is a key step in these syntheses. For example, the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol has been achieved by reacting 4-methylbenzaldoxime with propargyl alcohol in the presence of sodium hypochlorite as the oxidant. biolmolchem.combiolmolchem.com This method proceeds through an in-situ generated nitrile oxide which then undergoes a [3+2] cycloaddition with the alkyne.

This strategy could be directly applied to the synthesis of this compound. The synthesis would start with the corresponding pivalaldehyde oxime, which upon treatment with a suitable chlorinating agent and a base, or an oxidant like sodium hypochlorite, would generate the tert-butyl nitrile oxide in situ. Subsequent reaction with propargyl alcohol would yield the target molecule in a one-pot procedure. Such metal-free methods are highly desirable as they simplify product purification and reduce the environmental impact of the synthesis.

Chemical Reactivity and Functional Group Transformations of 3 Tert Butyl Isoxazol 5 Yl Methanol

Reactions Involving the Primary Alcohol Moiety

The primary alcohol functional group in (3-(tert-Butyl)isoxazol-5-yl)methanol is a versatile handle for a variety of chemical modifications, including halogenation, oxidation, etherification, and esterification. These transformations are crucial for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Halogenation Reactions: Synthesis of (3-(tert-Butyl)isoxazol-5-yl)chloromethyl Derivatives

The conversion of the primary alcohol to a chloromethyl group is a key transformation that introduces a reactive electrophilic site into the molecule, paving the way for various nucleophilic substitution reactions. While specific studies on the halogenation of this compound are not extensively documented, analogous transformations on similar 5-hydroxymethylisoxazole systems suggest that standard halogenating agents can be effectively employed.

A common and effective method for this conversion is the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion.

Table 1: Halogenation of 5-Hydroxymethylisoxazole Analogs

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| (3-Phenylisoxazol-5-yl)methanol | SOCl₂ | 5-(Chloromethyl)-3-phenylisoxazole | Analogy based on standard organic transformations |

| (3-Methylisoxazol-5-yl)methanol | PBr₃ | 5-(Bromomethyl)-3-methylisoxazole | Analogy based on standard organic transformations |

The resulting (3-(tert-Butyl)isoxazol-5-yl)chloromethyl derivative is a valuable intermediate for the synthesis of a wide array of other functionalized molecules.

Oxidation Reactions for Carbonyl Derivative Formation

The primary alcohol of this compound can be oxidized to either the corresponding aldehyde, 3-(tert-butyl)isoxazole-5-carbaldehyde, or the carboxylic acid, 3-(tert-butyl)isoxazole-5-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

For the selective oxidation to the aldehyde, mild oxidizing agents are required to prevent overoxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) and manganese dioxide (MnO₂) are commonly used for this purpose. ajgreenchem.comnih.govmychemblog.com MnO₂ is particularly effective for the oxidation of allylic and benzylic alcohols, and its utility extends to other primary alcohols. ajgreenchem.comnih.govmychemblog.com

To achieve the carboxylic acid, stronger oxidizing agents are necessary. Potassium permanganate (KMnO₄) is a powerful oxidant capable of converting primary alcohols to carboxylic acids. libretexts.org The reaction is typically carried out under basic or neutral conditions, followed by acidification. libretexts.org

Table 2: Oxidation of this compound

| Desired Product | Reagent | Typical Conditions |

|---|---|---|

| 3-(tert-Butyl)isoxazole-5-carbaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), room temperature |

| 3-(tert-Butyl)isoxazole-5-carbaldehyde | Manganese Dioxide (MnO₂) | Dichloromethane (DCM) or Chloroform (CHCl₃), reflux |

| 3-(tert-Butyl)isoxazole-5-carboxylic acid | Potassium Permanganate (KMnO₄) | Aqueous base, heat, then acid workup |

Etherification and Esterification Strategies

The hydroxyl group of this compound can readily undergo etherification and esterification to yield a variety of derivatives.

Etherification: The Williamson ether synthesis is a classic and widely used method for the preparation of ethers. masterorganicchemistry.comyoutube.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. masterorganicchemistry.comyoutube.com This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. masterorganicchemistry.comyoutube.com

Esterification: A common method for the esterification of alcohols is the reaction with an acid chloride or anhydride in the presence of a base, such as pyridine or triethylamine. For more sensitive substrates or when using carboxylic acids directly, coupling agents are often employed. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is a mild and efficient method for forming esters from alcohols and carboxylic acids. organic-chemistry.orgwikipedia.orgnih.gov This method is particularly useful for sterically hindered alcohols. organic-chemistry.orgwikipedia.orgnih.gov

Table 3: Etherification and Esterification of this compound

| Reaction Type | Reagents | Product Type |

|---|

Nucleophilic and Electrophilic Reactivity of the Isoxazole (B147169) Ring System

The isoxazole ring is an electron-deficient aromatic system, which influences its reactivity towards nucleophiles and electrophiles. The substituents on the ring, in this case, a tert-butyl group at the 3-position and a hydroxymethyl group at the 5-position, play a significant role in modulating this reactivity.

Nucleophilic Aromatic Substitution (SₙAr): In general, nucleophilic aromatic substitution on an isoxazole ring is challenging and typically requires the presence of strong electron-withdrawing groups to activate the ring. The 3-tert-butyl and 5-hydroxymethyl groups are not strongly electron-withdrawing, making the isoxazole ring of this compound relatively unreactive towards nucleophilic attack. Intramolecular nucleophilic substitution can occur under specific conditions, particularly when a bulky substituent facilitates the displacement of a leaving group.

Electrophilic Aromatic Substitution (SₑAr): Electrophilic substitution on the isoxazole ring is a known process, and the position of attack is directed by the existing substituents. The tert-butyl group is an electron-donating group through an inductive effect and is known to be an ortho-para director in benzene systems. libretexts.orgopenstax.org In the context of the isoxazole ring, the tert-butyl group at the 3-position would be expected to activate the 4-position towards electrophilic attack. The hydroxymethyl group at the 5-position has a weaker electronic effect. Therefore, electrophilic substitution reactions, such as nitration or halogenation, on this compound are most likely to occur at the C4 position of the isoxazole ring. nih.gov

Transformations at the tert-Butyl Substituent

The tert-butyl group is generally considered to be a robust and sterically bulky protecting group, and it is typically unreactive under many common reaction conditions. researchgate.net Its stability is attributed to the absence of α-protons and the strength of the C-C bonds. researchgate.net

However, under harsh oxidative conditions, the tert-butyl group can be transformed. For instance, oxidation of a tert-butyl group attached to an aromatic ring to a carboxylic acid has been reported using nitrogen dioxide (NO₂) gas at high temperatures (above 160 °C). It is important to note that these conditions are severe and would likely lead to the degradation of the isoxazole ring as well.

In the context of electrophilic aromatic substitution, it has been observed that a tert-butyl group can sometimes act as a leaving group, being replaced by the incoming electrophile. This is more of an undesired side reaction rather than a synthetic strategy.

Derivatization Strategies and Synthetic Applications of 3 Tert Butyl Isoxazol 5 Yl Methanol

Role as a Versatile Synthetic Building Block in Organic Chemistry

(3-(tert-Butyl)isoxazol-5-yl)methanol is a quintessential example of a versatile building block in modern organic synthesis. researchgate.netspringernature.comnih.gov Its utility stems from the presence of the primary alcohol, which can be readily transformed into various other functional groups. This functional group interconversion is fundamental to its role in the synthesis of more elaborate molecules. The isoxazole (B147169) core itself is relatively stable to many reaction conditions, allowing for selective manipulation of the hydroxymethyl substituent.

Key transformations of the hydroxymethyl group include:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (3-(tert-butyl)isoxazol-5-yl)carbaldehyde, or further to the carboxylic acid, 3-(tert-butyl)isoxazole-5-carboxylic acid. These products are themselves valuable intermediates, enabling access to Schiff bases, imines, amides, and esters.

Halogenation: Conversion of the alcohol to a halide (e.g., a chloromethyl or bromomethyl derivative) transforms the 5-position into an electrophilic site, prime for nucleophilic substitution reactions to form ethers, thioethers, amines, and new carbon-carbon bonds.

Esterification and Etherification: The alcohol can readily undergo esterification with a wide range of carboxylic acids or their derivatives, or etherification with alkyl halides, to introduce diverse side chains.

Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to various other functionalities, including esters, azides, and ethers, under mild conditions.

The synthetic utility of analogous (isoxazol-5-yl)methanol compounds has been well-documented, underscoring the potential of the title compound. For instance, the synthesis of (3-phenylisoxazol-5-yl)methanol derivatives highlights the accessibility and reactivity of this structural class. eurekaselect.comnih.gov These transformations enable the molecule to serve as a C1 building block, where the methanol-derived carbon is incorporated into a larger structure. researchgate.netnih.gov

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagent(s) | Product Functional Group | Potential Application |

|---|---|---|---|

| This compound | PCC, DMP | Aldehyde | Synthesis of imines, alkenes |

| This compound | Jones Reagent, KMnO₄ | Carboxylic Acid | Amide and ester synthesis |

| This compound | SOCl₂, PBr₃ | Halide (Cl, Br) | Nucleophilic substitution reactions |

| This compound | R-COOH, DCC | Ester | Prodrugs, library synthesis |

| This compound | NaH, R-X | Ether | Modification of physical properties |

| This compound | PPh₃, DIAD, Nu-H | Varies (e.g., Azide, Ester) | Introduction of diverse functionalities |

Incorporation into Multicyclic and Fused Heterocyclic Architectures

The strategic functionalization of this compound paves the way for its use in constructing complex multicyclic and fused heterocyclic systems. The isoxazole ring can act as a linchpin in intramolecular cyclization reactions, leading to novel ring systems of interest in drug discovery and materials science.

A key strategy involves converting the hydroxymethyl group into a functionality that can react with a substituent introduced elsewhere on the molecule or on a reacting partner. For example, research into the synthesis of isoxazole/isoxazoline-fused benzo 6/7/8-membered oxacyclic ketones demonstrates how isoxazole moieties can be integral to the formation of fused ring systems through cycloaddition reactions. mdpi.com While the specific precursors differ, the underlying principle of using the isoxazole scaffold to direct the formation of new rings is directly applicable.

The synthesis of complex heterocyclic hybrids often relies on the stepwise construction of rings from a central core. researchgate.net this compound can serve as the initial core, with the hydroxymethyl group providing the anchor point for building out additional rings. For instance, the alcohol could be converted to an amine, which is then used in a condensation reaction to form a new heterocyclic ring fused to a partner molecule. This approach is evident in the synthesis of complex molecules where an isoxazole unit is linked to other heterocyclic systems like imidazobenzothiazoles. amazonaws.comnih.gov

Table 2: Examples of Fused Heterocyclic Systems Accessible from Isoxazole Precursors

| Isoxazole Precursor Type | Reaction Type | Resulting Fused System | Reference Principle |

|---|---|---|---|

| Isoxazole with alkene side chain | Intramolecular Cycloaddition | Isoxazoline-fused oxacycles | Synthesis of isoxazole-fused ketones mdpi.com |

| 5-Aminomethylisoxazole derivative | Condensation/Cyclization | Isoxazolo-pyrimidines | General heterocycle synthesis |

| 5-Carboxamidoisoxazole derivative | Dehydrative Cyclization | Isoxazolo-oxadiazoles | Synthesis of heterocyclic hybrids researchgate.net |

Precursor for the Synthesis of Complex Organic Scaffolds

Building upon its role as a versatile intermediate, this compound is an effective precursor for assembling complex, non-fused organic scaffolds. The isoxazole moiety often imparts desirable physicochemical properties to target molecules, and the synthetic handle at the 5-position allows for its covalent attachment to other molecular fragments.

The synthesis of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs, potent inhibitors of FMS-like tyrosine kinase-3 (FLT3), provides a clear blueprint for how isoxazole building blocks are used to create complex bioactive agents. nih.govnih.gov Although this example involves the 3-amino-5-tert-butyl isomer, the synthetic logic is transferable. One can envision converting this compound into the corresponding 5-aminomethyl or 5-isocyanatomethyl derivative. These intermediates could then be reacted with various anilines or amines to generate extensive libraries of urea (B33335), thiourea, or amide-linked molecules, enabling the exploration of structure-activity relationships (SAR).

Furthermore, the hydroxymethyl group itself can be used as a handle for derivatization in SAR studies of trisubstituted isoxazoles. nih.gov In such cases, the alcohol is used to introduce different linkers (e.g., ether or amine) connecting the isoxazole core to another part of the molecule, allowing for fine-tuning of biological activity. The synthesis of (3-phenylisoxazol-5-yl)methanol derivatives via one-pot, ultrasound-assisted methods further illustrates the accessibility of this class of compounds for elaboration into more complex structures. eurekaselect.com

Synthesis of Substituted Isoxazole Derivatives for Chemical Libraries

The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. This compound is an ideal starting material for creating focused libraries of substituted isoxazoles due to the reliable reactivity of its primary alcohol. researchgate.net

By employing a range of parallel synthesis techniques, the hydroxymethyl group can be reacted with a diverse set of building blocks to quickly generate a large number of distinct products. ijbpas.com For example, parallel esterification with a library of carboxylic acids or parallel etherification with a library of alkyl halides can produce libraries of isoxazole-based esters and ethers, respectively. If the alcohol is first oxidized to the aldehyde, it can then be subjected to reductive amination with a library of primary and secondary amines to yield a diverse set of 5-(aminomethyl)isoxazole derivatives.

This strategy allows for systematic exploration of the chemical space around the isoxazole core. The tert-butyl group at the 3-position acts as a constant structural anchor, while modifications at the 5-position can be used to modulate properties such as solubility, polarity, and binding interactions with biological targets. The development of efficient synthesis routes for isoxazole derivatives is crucial for enabling these library synthesis efforts. nih.govijbpas.com

Table 3: Exemplar Virtual Library from this compound

| Reaction Type | Reagent Class (Examples) | Derivative Class |

|---|---|---|

| Esterification | Carboxylic Acids (e.g., benzoic acid, acetic acid, phenylacetic acid) | 5-(Acyloxymethyl)-3-(tert-butyl)isoxazoles |

| Etherification | Alkyl Halides (e.g., benzyl bromide, ethyl iodide, allyl chloride) | 5-(Alkoxymethyl)-3-(tert-butyl)isoxazoles |

| Reductive Amination (post-oxidation) | Amines (e.g., morpholine, piperidine, aniline) | 5-(Aminomethyl)-3-(tert-butyl)isoxazoles |

| Mitsunobu Reaction | Azides, Phenols, Thiols (e.g., NaN₃, p-cresol, thiophenol) | 5-(Azidomethyl)-, 5-(Aryloxymethyl)-, 5-(Arylthiomethyl)-3-(tert-butyl)isoxazoles |

Advanced Spectroscopic and Structural Elucidation Studies of 3 Tert Butyl Isoxazol 5 Yl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules in solution. For (3-(tert-Butyl)isoxazol-5-yl)methanol, both ¹H and ¹³C NMR spectra provide definitive information regarding its molecular framework.

The ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region (around 1.3 ppm), due to the shielding effect of the sp³-hybridized carbon. The methylene (B1212753) protons (-CH₂OH) adjacent to the isoxazole (B147169) ring are expected to produce a singlet at approximately 4.7 ppm. The isoxazole ring proton at the C4 position would also be a singlet, appearing further downfield (around 6.4 ppm) due to the influence of the heterocyclic aromatic system. The hydroxyl proton (-OH) signal is typically a broad singlet whose chemical shift can vary depending on concentration and solvent, but would likely be observed as well.

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. Key resonances would include those for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group. The isoxazole ring itself would be characterized by three distinct signals for its carbon atoms (C3, C4, and C5), with the C3 and C5 carbons appearing at the most downfield shifts due to their direct attachment to the heteroatoms. The methylene carbon (-CH₂OH) would also be readily identifiable. While specific experimental data for the target compound is not publicly available, predicted chemical shifts based on closely related structures, such as (3-(tert-Butyl)isoxazol-4-yl)methanol and various 5-substituted isoxazoles, allow for a confident assignment. nih.govchemscene.com

Predicted NMR Data for this compound

The following table presents predicted chemical shifts (δ) in ppm. These are estimates based on analogous compounds and general NMR principles.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -C(CH₃)₃ | ~ 1.3 (s, 9H) | ~ 28.5 (3 x CH₃) |

| -C (CH₃)₃ | - | ~ 32.0 (C) |

| Isoxazole C4-H | ~ 6.4 (s, 1H) | - |

| Isoxazole C 4 | - | ~ 101.0 (CH) |

| -CH₂ OH | ~ 4.7 (s, 2H) | ~ 56.0 (CH₂) |

| -CH₂OH | broad singlet | - |

| Isoxazole C 5 | - | ~ 172.0 (C) |

| Isoxazole C 3 | - | ~ 168.0 (C) |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display several characteristic absorption bands confirming its structure.

A prominent and broad absorption band is expected in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, indicative of intermolecular hydrogen bonding. The C-H stretching vibrations of the tert-butyl and methylene groups would appear in the 3000-2850 cm⁻¹ region.

The isoxazole ring itself gives rise to a series of characteristic peaks. The C=N stretching vibration is typically observed around 1610-1580 cm⁻¹. mdpi.com Furthermore, stretching vibrations associated with the N-O bond in the isoxazole ring are expected in the fingerprint region, often around 1470-1360 cm⁻¹. mdpi.com The C-O stretching of the primary alcohol would also be present, typically in the 1050-1000 cm⁻¹ range.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3400 - 3200 (broad) | Alcohol (-OH) |

| C-H Stretch | 3000 - 2850 | Aliphatic (tert-butyl, methylene) |

| C=N Stretch | 1610 - 1580 | Isoxazole Ring |

| N-O Stretch | 1470 - 1360 | Isoxazole Ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₈H₁₃NO₂), the calculated molecular weight is 155.19 g/mol . In high-resolution mass spectrometry (HRMS), this allows for the precise determination of the elemental composition. mdpi.com

Under electron ionization (EI), the molecular ion peak ([M]⁺) would be observed at m/z 155. The fragmentation pattern provides valuable structural information. A key fragmentation pathway for this molecule would be the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation, resulting in a peak at m/z 140 ([M-15]⁺). A more significant fragmentation would be the cleavage of the C-C bond to lose the entire tert-butyl group, leading to a prominent peak at m/z 98.

Another characteristic fragmentation involves the bonds adjacent to the oxygen atom of the alcohol. Alpha-cleavage, breaking the bond between the isoxazole ring and the hydroxymethyl group, could lead to the loss of a •CH₂OH radical, giving a peak at m/z 124 ([M-31]⁺). libretexts.org Cleavage can also result in the formation of the CH₂OH⁺ ion at m/z 31. libretexts.org These predictable fragmentation patterns, common for alcohols and compounds with tert-butyl groups, would collectively confirm the structure of this compound. libretexts.org

X-ray Crystallography for Solid-State Structural Determination of Related Isoxazolylmethanols

While a specific crystal structure for this compound is not available in the literature, valuable insights into its solid-state conformation and intermolecular interactions can be inferred from the known X-ray crystal structure of the closely related compound, (3-Phenylisoxazol-5-yl)methanol.

In the crystal structure of (3-Phenylisoxazol-5-yl)methanol, the molecule exhibits a nearly planar conformation, with a small dihedral angle between the isoxazole and phenyl rings. A key feature of its crystal packing is the formation of intermolecular O-H···O hydrogen bonds. These hydrogen bonds link adjacent molecules, creating ribbons or chains that propagate through the crystal lattice.

It is reasonable to predict that this compound would also form similar hydrogen-bonded networks in the solid state via its hydroxymethyl group. The bulky tert-butyl group, replacing the phenyl ring, would significantly influence the crystal packing. Unlike the flat phenyl ring which allows for potential π-stacking, the sterically demanding, spherical nature of the tert-butyl group would likely lead to a different, less dense packing arrangement, potentially affecting physical properties such as melting point and solubility.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of synthesized compounds and the assessment of their purity. For isoxazole derivatives like this compound, both preparative and analytical chromatography methods are routinely employed.

For isolation and purification following a synthesis, column chromatography on silica (B1680970) gel is the most common method. mdpi.comnih.govnih.gov The separation is typically achieved using a mobile phase consisting of a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a more polar solvent like ethyl acetate. nih.govresearchgate.net The ratio of these solvents is optimized to achieve efficient separation of the desired product from starting materials, by-products, and other impurities.

For the assessment of purity and for reaction monitoring, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS) are the preferred analytical techniques. amazonaws.comvedomostincesmp.ru Reversed-phase HPLC, often using a C18 column with a mobile phase of acetonitrile (B52724) and water (frequently with additives like formic acid for MS compatibility), can provide a rapid and accurate determination of the purity of the compound. sielc.com The coupling of HPLC to a mass spectrometer (LCMS) is particularly powerful, as it provides not only the retention time from the chromatography but also the mass-to-charge ratio of the eluting components, confirming both the identity and purity of the target compound in a single analysis. amazonaws.comvedomostincesmp.ru

Future Research Directions in 3 Tert Butyl Isoxazol 5 Yl Methanol Chemistry

Development of More Efficient and Environmentally Benign Synthetic Routes

The classical synthesis of 3,5-disubstituted isoxazoles often involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. biolmolchem.com For (3-(tert-Butyl)isoxazol-5-yl)methanol, this would typically involve the reaction of pivalonitrile oxide (generated in situ from the corresponding aldoxime) with propargyl alcohol. While effective, these traditional routes can suffer from the use of stoichiometric and potentially hazardous reagents, such as sodium hypochlorite (B82951) for the oxidation of the aldoxime, and may require multi-step procedures with purification at each stage. biolmolchem.com

Future research should prioritize the development of synthetic pathways that are more efficient, safer, and environmentally conscious. Key areas for investigation include:

Catalytic One-Pot Reactions: Designing catalytic systems that enable the synthesis to be performed in a single vessel would significantly improve efficiency by reducing intermediate isolation steps, solvent waste, and reaction time.

Green Chemistry Approaches: The exploration of alternative energy sources, such as ultrasound or microwave irradiation, could accelerate reaction rates and improve yields, as has been demonstrated for related isoxazole (B147169) syntheses. eurekaselect.com The use of greener solvents and the replacement of hazardous oxidants with more benign alternatives, like molecular oxygen catalyzed by a metal complex, are critical goals. google.com

Flow Chemistry: Transitioning the synthesis to a continuous flow process could offer superior control over reaction parameters (temperature, pressure, stoichiometry), enhance safety, and facilitate scalability.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Catalytic One-Pot Synthesis | Reduced waste, higher throughput, lower cost. | Development of a robust catalyst for nitrile oxide generation and cycloaddition. |

| Ultrasound-Assisted Synthesis | Shorter reaction times, potentially higher yields. eurekaselect.com | Optimization of frequency and power for the specific substrates; scalability. |

| Continuous Flow Synthesis | Enhanced safety and control, easy scalability. | Reactor design, optimization of flow parameters, prevention of clogging. |

| Mechanochemistry | Solvent-free or low-solvent conditions, unique reactivity. | Screening of milling conditions, ensuring reaction completion. |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The chemical structure of this compound offers several sites for chemical modification: the hydroxyl group, the isoxazole ring, and the tert-butyl group. While the derivatization of the hydroxyl group via standard reactions like esterification, etherification, or conversion to a halide is straightforward, future research could uncover more novel reactivity. nih.govresearchgate.net

Promising avenues for exploration include:

C-H Activation: The development of catalytic methods for the direct functionalization of the C-H bonds on the tert-butyl group or the isoxazole ring would provide a highly atom-economical route to new derivatives without the need for pre-functionalized starting materials.

Ring Transformation Reactions: Isoxazole rings can undergo various rearrangements or transformations when subjected to thermal, photochemical, or catalytic conditions (e.g., reductive ring cleavage). Investigating these pathways for this compound could yield valuable and structurally diverse products, such as β-hydroxy ketones or enaminones.

Catalytic Cross-Coupling: While the isoxazole ring is often considered relatively stable, conditions could be developed to activate specific positions (e.g., C-4) for metal-catalyzed cross-coupling reactions, enabling the direct attachment of aryl, alkyl, or other functional groups.

Application in the Synthesis of Advanced Materials and Functional Organic Molecules

The unique combination of the bulky, lipophilic tert-butyl group and the polar, hydrogen-bond-capable hydroxymethyl-isoxazole moiety makes this compound an attractive building block for creating molecules with tailored properties.

Functional Organic Molecules: Building on the known biological activities of other substituted isoxazoles, this compound can serve as a scaffold or intermediate in the synthesis of novel therapeutic agents. nih.govnih.govnih.gov The hydroxyl group provides a convenient handle for linking the isoxazole core to other pharmacophores or for modulating pharmacokinetic properties. nih.govamazonaws.com

Polymer Chemistry: After conversion of the hydroxyl group to a polymerizable moiety (e.g., an acrylate (B77674) or vinyl ether), the resulting monomer could be used to synthesize novel polymers. The rigid isoxazole unit in the polymer backbone or as a pendant group could impart desirable thermal, mechanical, or optical properties.

Liquid Crystals: The rigid, rod-like shape of the isoxazole core is a common feature in liquid crystalline molecules. By attaching appropriate mesogenic groups to the hydroxyl function, it may be possible to synthesize novel liquid crystals with specific phase behaviors.

Table 2: Potential Applications in Functional Molecule and Material Synthesis

| Application Area | Target Molecule/Material Class | Key Properties Conferred by the Isoxazole Moiety |

| Medicinal Chemistry | Kinase Inhibitors, Receptor Modulators nih.govnih.gov | Rigid scaffold, specific hydrogen bonding patterns, metabolic stability. |

| Polymer Science | Specialty Polymers, Polyisoxazoles | Thermal stability, high refractive index, specific dielectric properties. |

| Materials Science | Liquid Crystals, Organic Semiconductors | Molecular rigidity, defined geometry, charge transport capabilities. |

Integration into Supramolecular Chemistry and Nanotechnology Research

Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered assemblies from smaller molecular components. This compound possesses key features that make it a promising candidate for such applications.

Self-Assembly and Crystal Engineering: The hydroxyl group is a strong hydrogen bond donor, while the isoxazole nitrogen and oxygen atoms are potential acceptors. biolmolchem.com This allows for the formation of predictable, hydrogen-bonded networks in the solid state. Future work could focus on co-crystallization with other molecules to create new crystalline materials with desired architectures and properties.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Modification of the hydroxyl group to a carboxylic acid or other chelating function would transform the molecule into a ligand for constructing MOFs. The isoxazole ring itself can also coordinate to metal centers. The bulky tert-butyl group could serve to control the porosity and dimensionality of the resulting framework.

Surface Modification: The molecule could be used to form self-assembled monolayers (SAMs) on various surfaces. The hydroxyl group could act as an anchor to an oxide surface, presenting a surface of isoxazole and tert-butyl groups with controlled chemical and physical properties. This could be useful in applications ranging from corrosion inhibition to the fabrication of molecular electronic devices.

By systematically pursuing these research directions, the scientific community can significantly expand the chemical utility of this compound, transforming it from a simple heterocyclic alcohol into a valuable tool for innovation in synthesis, medicine, and materials science.

Q & A

Q. Critical Factors :

- Catalyst loading (0.05–0.1 eq. Pd) and solvent polarity (dioxane enhances coupling efficiency).

- Temperature control during cyclization (room temperature to reflux) to avoid side reactions.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in isoxazole derivatives (e.g., [3-Phenylisoxazol-5-yl]methanol structures) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies the tert-butyl group (δ ~1.3 ppm for 9H singlet) and hydroxyl proton (δ ~2.5 ppm, broad) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (C₈H₁₁NO₂: 153.21 g/mol) .

Basic: How does the hydroxyl group on the isoxazole ring influence chemical reactivity?

The –CH₂OH group undergoes:

- Esterification : Reaction with acyl chlorides in pyridine to form esters, enhancing lipophilicity for biological assays .

- Etherification : Alkylation with alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) to generate ether derivatives .

- Oxidation : Controlled oxidation with MnO₂ yields the aldehyde, useful for further functionalization .

Basic: What biological targets or mechanisms are associated with this compound?

- Enzyme Inhibition : The tert-butyl group enhances hydrophobic interactions with enzyme pockets (e.g., cytochrome P450 isoforms) .

- Receptor Modulation : Structural analogs like RTI-371 show affinity for dopamine transporters, suggesting potential CNS applications .

- Antimicrobial Activity : Isoxazole derivatives exhibit activity against Gram-positive bacteria via membrane disruption .

Advanced: How can catalytic systems be optimized to improve synthesis efficiency?

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dtbpf) for Suzuki coupling; the latter may reduce byproducts .

- Solvent Optimization : Replace dioxane with THF or MeCN to enhance solubility of boronic acids.

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >60% yield .

Advanced: How should researchers resolve contradictions in reported biological activity data?

- Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds .

- Structural Validation : Confirm batch purity via HPLC (>95%) to rule out impurities influencing activity .

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ comparisons across studies to identify potency thresholds .

Advanced: What computational strategies predict binding modes with biological targets?

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase targets) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .

- MD Simulations : Simulate ligand-receptor dynamics over 100 ns to assess binding stability .

Advanced: What are the stability challenges during storage, and how are they mitigated?

- Degradation Pathways : Hydroxyl group oxidation under ambient light; store in amber vials at –20°C .

- Lyophilization : Improve shelf life by lyophilizing in PBS (pH 7.4) and sealing under argon .

- Impurity Monitoring : Track degradation via monthly HPLC analysis (C18 column, 220 nm) .

Advanced: How do structural analogs compare in terms of activity and synthesis complexity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.